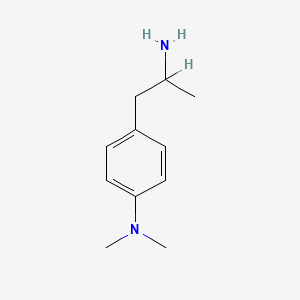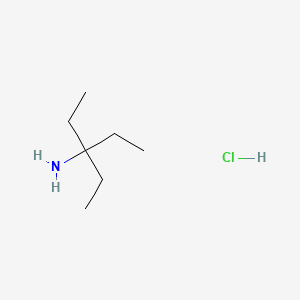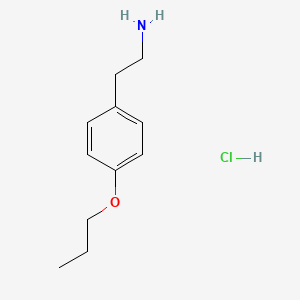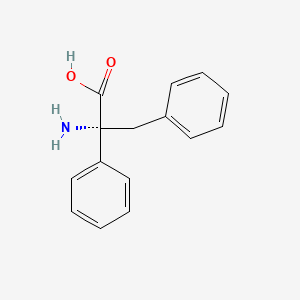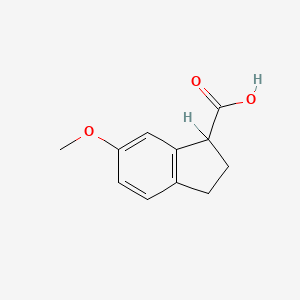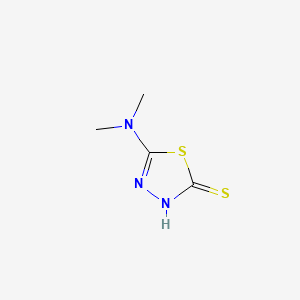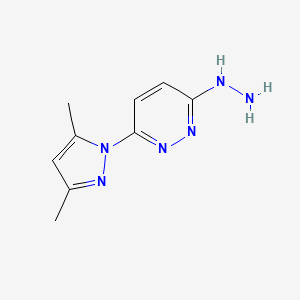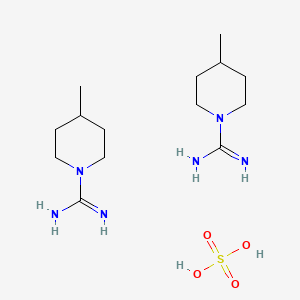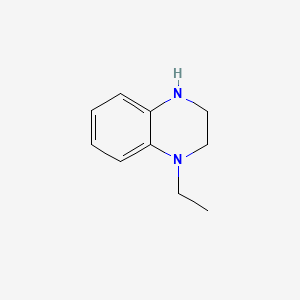
2-(1,3-Benzodioxol-5-yloxy)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-Benzodioxol-5-yloxy)propanohydrazide is a chemical compound that is part of a broader class of molecules that include a benzodioxole moiety. This structural feature is significant in medicinal chemistry due to its presence in a variety of biologically active compounds. The compound of interest is structurally related to several derivatives that have been synthesized and evaluated for their potential pharmacological activities, such as antitumor, anticonvulsant, and anti-inflammatory effects .
Synthesis Analysis
The synthesis of related compounds often involves the formation of acetylhydrazone derivatives, as seen in the synthesis of antitumor agents containing 2-(phenylthiomethyl)-1H-benzo[d]-imidazole moieties . Similarly, the synthesis of novel benzo[1,3]dioxol-5-yloxy-N'-substituted benzylideneacetohydrazide derivatives has been reported, which could provide insights into the synthetic routes that might be applicable to 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide .
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide has been determined using X-ray diffraction and supported by DFT calculations. For instance, the crystal structure of a compound with a similar benzodioxole moiety has been elucidated, revealing a planar benzofuran and benzodioxole ring system with significant hydrogen bonding contributing to the supramolecular architecture .
Chemical Reactions Analysis
The reactivity of the benzodioxole moiety can be inferred from studies on similar compounds. For example, organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one have been prepared and reacted with alkynyltrimethylsilanes to afford various products, indicating the potential reactivity of the benzodioxole ring system under different conditions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide are not directly reported, related compounds have been characterized by their spectroscopic data, including IR, NMR, and mass spectroscopy. These techniques provide valuable information about the functional groups present and the overall molecular structure . Additionally, the crystallographic data of similar compounds can give insights into the density, molecular geometry, and intermolecular interactions that may be expected for 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide .
Scientific Research Applications
Antibacterial Activity
Research has shown that derivatives of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide exhibit antibacterial properties. For instance, Siddiqa et al. (2014) synthesized various sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide and found moderate antibacterial activity against strains like S. typhi, E. coli, P. aeroginosa, B. subtilis, and S. aureus (Siddiqa et al., 2014).
Anticonvulsant Potential
The compound has been explored for its anticonvulsant potential. Kumar and Tripathi (2012) synthesized derivatives of 2-(1H-Benzotriazol-1-yl)-N'-[substituted]acetohydrazides, showing good activity in the 6 Hz psychomotor seizure test in mice, suggesting its potential in anticonvulsant therapy (Kumar & Tripathi, 2012).
Anticancer Evaluation
Derivatives of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide have been investigated for their anticancer properties. Salahuddin et al. (2014) conducted in vitro anticancer evaluations on various cell lines and found some compounds to be active against breast cancer cell lines (Salahuddin et al., 2014).
DNA Binding and Antibacterial Agents
Gupta et al. (2016) synthesized eco-friendly derivatives of 2-phenyl 1,3-benzodioxole and evaluated their anticancer, antibacterial, and DNA binding potential. Their studies identified compounds with greater potency than standard reference compounds (Gupta et al., 2016).
Photochemistry and Polymerization
In the field of photochemistry, Kumbaraci et al. (2012) investigated a 1,3-benzodioxole derivative in the context of free radical polymerization, demonstrating its utility as a photoinitiator (Kumbaraci et al., 2012).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-6(10(13)12-11)16-7-2-3-8-9(4-7)15-5-14-8/h2-4,6H,5,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBAAXZFAYBIAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397122 |
Source


|
| Record name | 2-(1,3-benzodioxol-5-yloxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-yloxy)propanohydrazide | |
CAS RN |
588679-99-6 |
Source


|
| Record name | 2-(1,3-benzodioxol-5-yloxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


